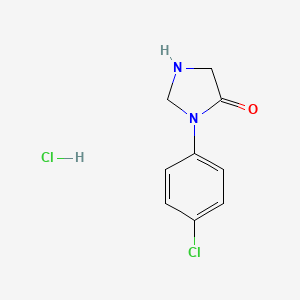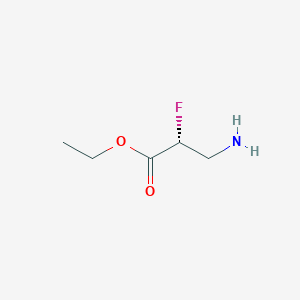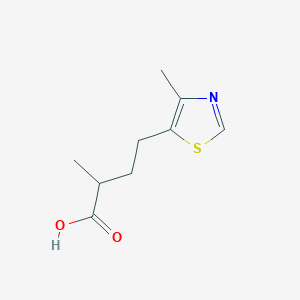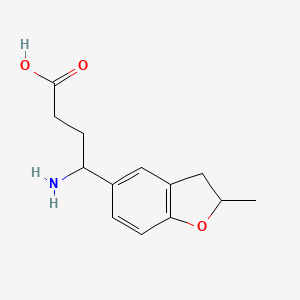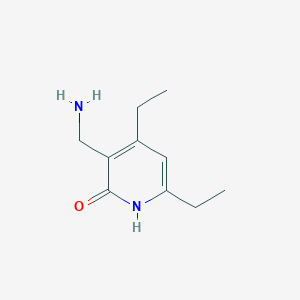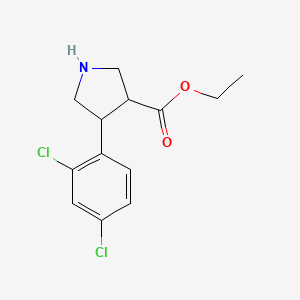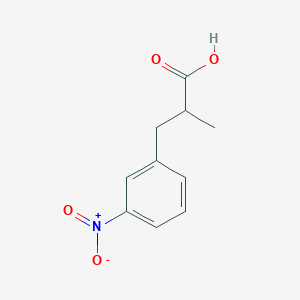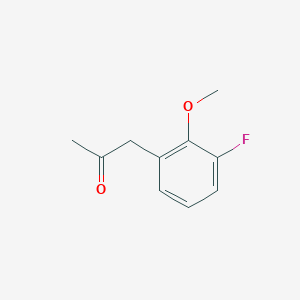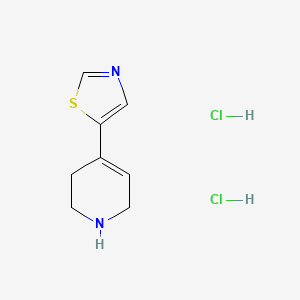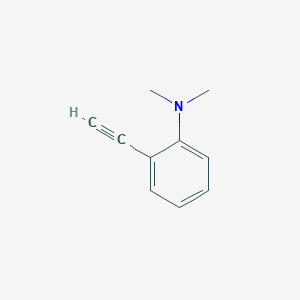
2-ethynyl-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-N,N-dimethylaniline: is an organic compound characterized by the presence of an ethynyl group attached to the nitrogen atom of a dimethylaniline structure
準備方法
Synthetic Routes and Reaction Conditions:
Hydrolysis Method: One common method for preparing 2-ethynyl-N,N-dimethylaniline involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene.
Sonogashira–Hagihara Coupling: Another method involves the Sonogashira–Hagihara coupling reaction, where this compound is synthesized via the coupling of 3-iodopyridine with N,N-dimethyl-4-(3-pyridinylethynyl)aniline.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned hydrolysis and coupling reactions, optimized for higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: 2-Ethynyl-N,N-dimethylaniline can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to other functional groups, such as alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where the ethynyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Alkenes or alkanes derived from the reduction of the ethynyl group.
Substitution Products: Compounds with different substituents replacing the ethynyl group.
科学的研究の応用
Chemistry: 2-Ethynyl-N,N-dimethylaniline is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as metallophthalocyanine–gold nanoparticle hybrids, which have applications in catalysis and electronics .
作用機序
The mechanism of action of 2-ethynyl-N,N-dimethylaniline involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the dimethylaniline moiety can interact with biological macromolecules, contributing to its biological activities .
類似化合物との比較
4-Ethynyl-N,N-dimethylaniline: Similar in structure but with the ethynyl group attached to the fourth position of the aromatic ring.
N,N-Dimethylaniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
N,N-Dimethyl-4-(3-pyridinylethynyl)aniline: Contains a pyridinylethynyl group, offering different reactivity and applications.
Uniqueness: 2-Ethynyl-N,N-dimethylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
2-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-7-5-6-8-10(9)11(2)3/h1,5-8H,2-3H3 |
InChIキー |
HLDZRNMQZYPMTI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC=C1C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


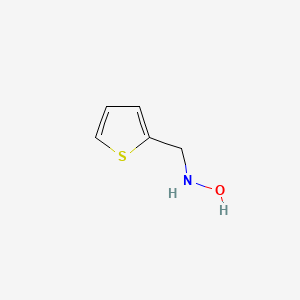
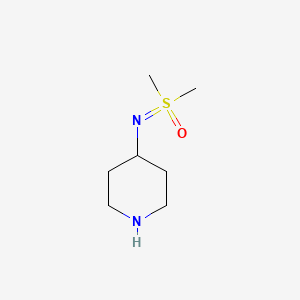
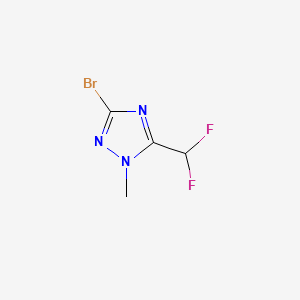
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
